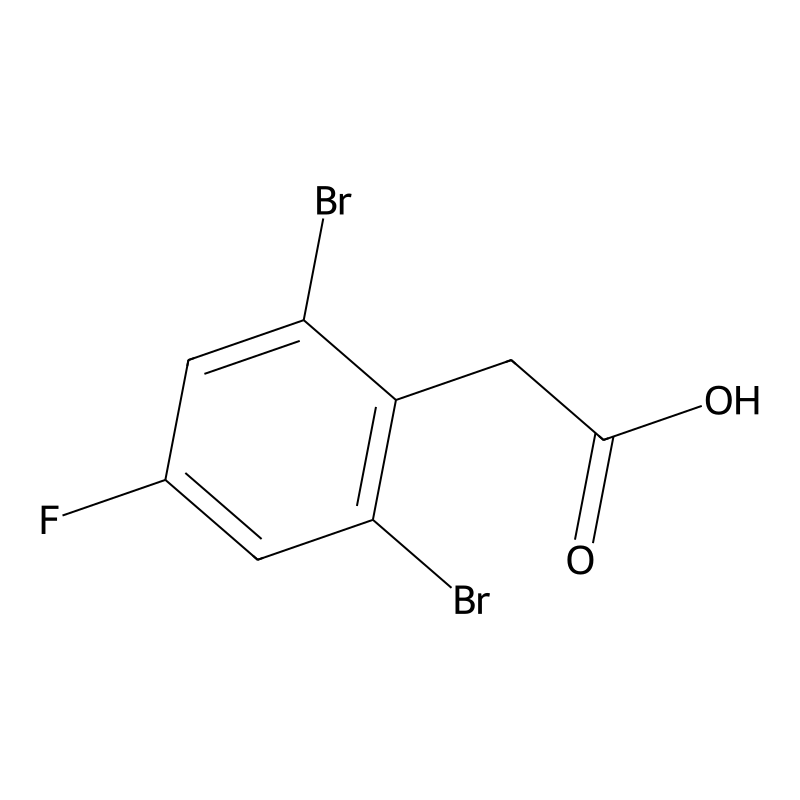2,6-Dibromo-4-fluorophenylacetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
It’s worth noting that similar compounds, such as 4-Bromo-2-fluorophenylacetic acid and 2,4-Dibromo-6-fluorophenylboronic acid
It’s worth noting that similar compounds, such as 2,6-Difluorophenylboronic acid , are used in scientific research. For example, 2,6-Difluorophenylboronic acid can be used as a substrate in the model reaction of Suzuki–Miyaura coupling with 4-chloro-3-methylanisole . It can also be used to prepare 4-bromo-2,3′,5′,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors .
2,6-Dibromo-4-fluorophenylacetic acid is an organic compound characterized by the molecular formula . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two bromine atoms at the 2 and 6 positions and a fluorine atom at the 4 position. This unique substitution pattern contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
- Substitution Reactions: The bromine atoms can be replaced through nucleophilic substitution reactions, allowing for the introduction of other functional groups.
- Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to yield alcohols.
- Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki-Miyaura coupling, to synthesize biaryl compounds.
The biological activity of 2,6-Dibromo-4-fluorophenylacetic acid is influenced by its substituents. Research indicates that this compound may interact with specific enzymes or receptors, potentially altering their activity. The presence of both bromine and fluorine atoms enhances its binding affinity and specificity, making it a candidate for studies related to enzyme inhibition and receptor binding.
The synthesis of 2,6-Dibromo-4-fluorophenylacetic acid typically involves two main steps:
- Bromination: Phenylacetic acid is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 2 and 6 positions.
- Fluorination: The resulting brominated intermediate undergoes fluorination using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) to introduce the fluorine atom at the 4 position.
In industrial settings, these methods may be scaled up using continuous flow reactors to optimize yield and purity.
2,6-Dibromo-4-fluorophenylacetic acid has several notable applications:
- Organic Synthesis: It serves as a building block in organic synthesis for creating complex aromatic compounds.
- Biological Research: The compound is utilized in studies focusing on enzyme inhibition and receptor interactions due to its unique substituents.
- Industrial Use: It finds application in producing specialty chemicals and materials with tailored properties.
Studies on the interactions of 2,6-Dibromo-4-fluorophenylacetic acid with biological targets have shown that its unique substituents can significantly affect its pharmacological properties. For instance, the compound's ability to modulate enzyme activity suggests potential roles in drug development and therapeutic applications. Further research is needed to elucidate its full biological profile and mechanisms of action.
Several compounds share structural similarities with 2,6-Dibromo-4-fluorophenylacetic acid. Here are some notable examples:
| Compound Name | Structural Differences | Similarity |
|---|---|---|
| 2,6-Dibromo-4-fluorophenol | Hydroxyl group instead of carboxylic acid | High |
| 2,6-Dibromo-4-fluorobenzaldehyde | Aldehyde group instead of carboxylic acid | Moderate |
| 2,6-Dibromo-4-fluorobenzoic acid | Benzoic acid group instead of phenylacetic | Moderate |
| Methyl 2,6-dibromo-4-fluorophenylacetate | Esterified form with methyl group | High |
| Methyl 2-(4-bromo-2-fluorophenyl)acetate | Different substitution pattern | Moderate |
Uniqueness
The uniqueness of 2,6-Dibromo-4-fluorophenylacetic acid lies in its specific combination of bromine and fluorine substituents on the phenyl ring. This arrangement significantly influences its chemical reactivity and biological activity compared to similar compounds. The dual presence of halogens allows for diverse synthetic pathways and potential applications in pharmaceuticals and materials science.








